12,13-Epoxytrichothec-9-en-4beta-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Epoxytrichothec-9-en-4beta-ol involves multiple steps, starting from simpler trichothecene precursors. The key steps include epoxidation of the trichothecene nucleus and subsequent functionalization at specific positions . The reaction conditions typically involve the use of oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise control over reaction conditions. it can be produced through fermentation processes using specific fungal strains that naturally produce trichothecenes .
Chemical Reactions Analysis
Types of Reactions: 12,13-Epoxytrichothec-9-en-4beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts, such as palladium or platinum.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and deacetylated derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, 12,13-Epoxytrichothec-9-en-4beta-ol is used as a model compound to study the reactivity of trichothecenes and their derivatives .
Biology: In biological research, it is used to investigate the mechanisms of fungal toxicity and the effects of trichothecenes on cellular processes .
Medicine: In medicine, this compound has been studied for its potential as an antifungal and antitumor agent .
Industry: In industry, it is used as a tool in cellular biochemistry and as a potential lead compound for the development of new antifungal and antitumor drugs .
Mechanism of Action
The mechanism of action of 12,13-Epoxytrichothec-9-en-4beta-ol involves the inhibition of protein synthesis by binding to ribosomes . This binding disrupts the normal function of the ribosome, leading to the inhibition of translation and subsequent cell death . The compound also affects various signaling pathways and cellular processes, contributing to its cytotoxic effects .
Comparison with Similar Compounds
- Trichodermin
- T-2 Toxin
- Deoxynivalenol (DON)
- Nivalenol (NIV)
Comparison: 12,13-Epoxytrichothec-9-en-4beta-ol is unique among trichothecenes due to its specific epoxide ring and functional groups, which contribute to its distinct biological activities. Compared to other trichothecenes, it has a higher potency in inhibiting protein synthesis and exhibits a broader spectrum of antifungal and cytotoxic activities.
Properties
IUPAC Name |
1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUVNTHNQMGPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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